molecular formula C16H24Cl2N8O B12415813 DNA crosslinker 4 (dihydrochloride)

DNA crosslinker 4 (dihydrochloride)

Cat. No.: B12415813
M. Wt: 415.3 g/mol
InChI Key: PMSABKWLGHMEBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DNA crosslinker 4 (dihydrochloride) involves the preparation of pyridazin-3(2H)-one-based guanidine derivatives. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as guanidine hydrochloride . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of DNA crosslinker 4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: DNA crosslinker 4 (dihydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions include various substituted derivatives of DNA crosslinker 4 (dihydrochloride), which can be further analyzed for their biological activity .

Scientific Research Applications

Chemistry: DNA crosslinker 4 (dihydrochloride) is used in the study of DNA interactions and binding mechanisms. It serves as a model compound for understanding the binding affinity and specificity of DNA minor groove binders .

Biology: In biological research, DNA crosslinker 4 (dihydrochloride) is used to study the effects of DNA binding on cellular processes. It is particularly useful in investigating the mechanisms of DNA damage and repair .

Medicine: The compound is extensively used in anticancer research. It has shown promising results in inhibiting the growth of various cancer cell lines, making it a potential candidate for the development of new anticancer therapies .

Industry: In the pharmaceutical industry, DNA crosslinker 4 (dihydrochloride) is used in the development of new drugs targeting DNA. It is also employed in the production of diagnostic tools and assays for detecting DNA-binding compounds .

Properties

Molecular Formula

C16H24Cl2N8O

Molecular Weight

415.3 g/mol

IUPAC Name

2-[[4-[[3-[(diaminomethylideneamino)methyl]-4-methyl-6-oxopyridazin-1-yl]methyl]phenyl]methyl]guanidine;dihydrochloride

InChI

InChI=1S/C16H22N8O.2ClH/c1-10-6-14(25)24(23-13(10)8-22-16(19)20)9-12-4-2-11(3-5-12)7-21-15(17)18;;/h2-6H,7-9H2,1H3,(H4,17,18,21)(H4,19,20,22);2*1H

InChI Key

PMSABKWLGHMEBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N=C1CN=C(N)N)CC2=CC=C(C=C2)CN=C(N)N.Cl.Cl

Origin of Product

United States

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